ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate
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Overview
Description
ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate is a chemical compound with the molecular formula C11H14N2O3. It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can form covalent bonds with active sites or act as a competitive inhibitor, affecting the function of the target molecules. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxyimino-5-(2-pyridyl)-pentanoic acid ethyl ester
- 5-Hydroxyimino-5-(4-pyridyl)-pentanoic acid ethyl ester
- 5-Hydroxyimino-5-(3-pyridyl)-butanoic acid ethyl ester
Uniqueness
ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(15)7-3-6-11(14-16)10-5-4-8-13-9-10/h4-5,8-9,16H,2-3,6-7H2,1H3/b14-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLCWKBYOATURA-KAMYIIQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=NO)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC/C(=N/O)/C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.